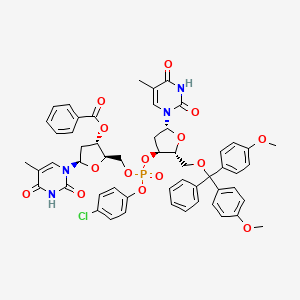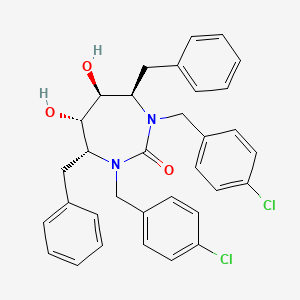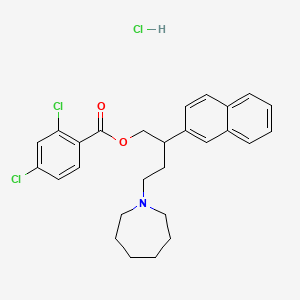
N-(5-(Bis(2-methoxyethyl)amino)-2-((2-chloro-4,6-dinitrophenyl)azo)-4-(2-methoxyethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The key steps include:
Preparation of the Intermediate Compounds: This involves the synthesis of 2-chloro-4,6-dinitrophenyl and 5-[bis-(2-methoxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)phenyl.
Combination of Intermediates: The intermediate compounds are then combined under controlled conditions to form the final product. This step often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired reaction occurs efficiently.
Industrial Production Methods
In an industrial setting, the production of N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form new products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of nitro derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE include:
- N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE
- N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of N-[5-[BIS-(2-METHOXYETHYL)AMINO]-2-[(2-CHLORO-4,6-DINITROPHENYL)AZO]-4-(2-METHOXYETHOXY)PHENYL]ACETAMIDE lies in its specific chemical structure, which imparts unique properties and reactivity. This makes it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
80462-92-6 |
|---|---|
Formule moléculaire |
C23H29ClN6O9 |
Poids moléculaire |
569.0 g/mol |
Nom IUPAC |
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-(2-methoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C23H29ClN6O9/c1-15(31)25-18-13-20(28(5-7-36-2)6-8-37-3)22(39-10-9-38-4)14-19(18)26-27-23-17(24)11-16(29(32)33)12-21(23)30(34)35/h11-14H,5-10H2,1-4H3,(H,25,31) |
Clé InChI |
ZETKQWGXWDYFDO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OCCOC)N(CCOC)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


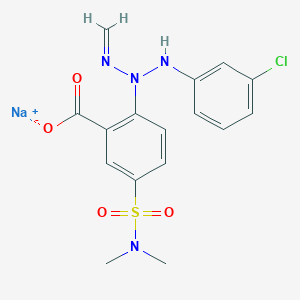
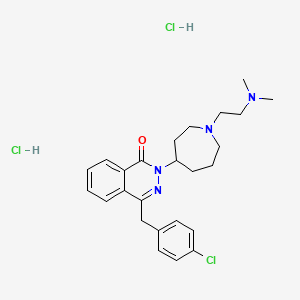
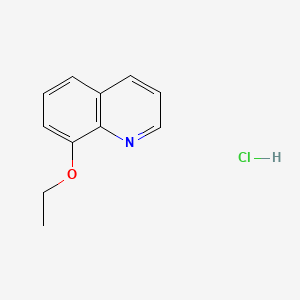

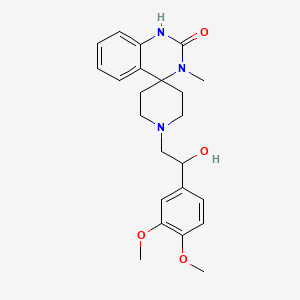
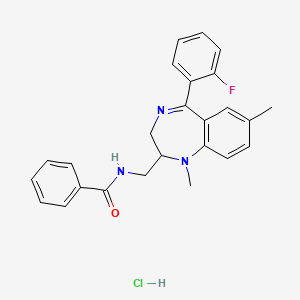
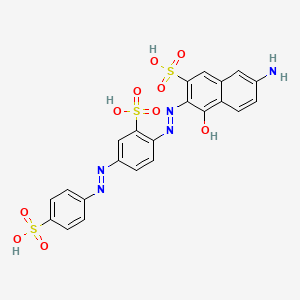
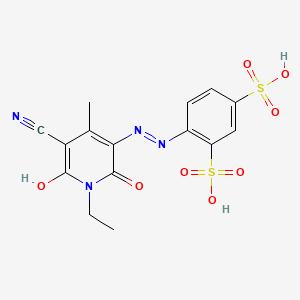
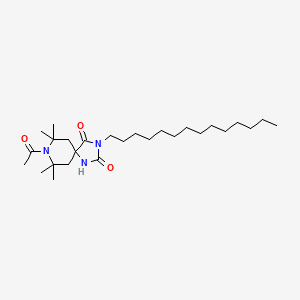
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
